molecular formula C23H17Cl2N3O4S B2869628 ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-34-0

ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2869628
CAS No.: 851948-34-0
M. Wt: 502.37
InChI Key: ZOMVVBRGVGIBQN-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted at three key positions:

  • Position 1: Ethyl carboxylate group.
  • Position 3: 4-Methylphenyl group.
  • Position 5: 2,4-Dichlorobenzamido moiety.

The compound’s stereochemistry and conformation are typically confirmed via X-ray crystallography, utilizing programs like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O4S/c1-3-32-23(31)19-16-11-33-21(26-20(29)15-9-6-13(24)10-17(15)25)18(16)22(30)28(27-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMVVBRGVGIBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thieno[3,4-d]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dichlorobenzoyl and methylphenyl groups is usually carried out through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

Ethyl 5-(2,5-Dichlorobenzamido)-3-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (BB02544)
  • Key Difference : Chlorine substituents at the 2,5-positions of the benzamido group (vs. 2,4- in the target compound).
Ethyl 4-(4-Methylbenzoyl)-3-(4-Methylphenyl)-1-(2,4-Nitrophenyl)-1H-Pyrazole-5-Carboxylate
  • Core Difference: Pyrazole ring (vs. thienopyridazine).
  • Substituents : 2,4-Nitrophenyl and 4-methylbenzoyl groups.
  • Analysis : The nitro group’s strong electron-withdrawing nature contrasts with the dichlorobenzamido group’s moderate electronegativity, influencing reactivity and solubility .

Heterocyclic Core Variations

(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonylethyl)]-4,6-Dioxo-5,6-Dihydro-4H-Thieno[3,4-c]Pyrrole-1-Yl]Acetamid
  • Core Difference: Thieno[3,4-c]pyrrole (one nitrogen atom) vs. thieno[3,4-d]pyridazine (two nitrogens).
  • Substituents : Ethoxy, methoxy, and methylsulfonyl groups.

Tabulated Comparison of Key Features

Compound Name (Core Structure) Substituents Key Functional Groups Structural Confirmation Method
Target Compound (Thieno[3,4-d]pyridazine) 2,4-Dichlorobenzamido, 4-methylphenyl, ethyl carboxylate Amide, ester, dichloroarene X-ray (SHELX/ORTEP)
BB02544 (Thieno[3,4-d]pyridazine) 2,5-Dichlorobenzamido, 4-methylphenyl, ethyl carboxylate Amide, ester, dichloroarene Likely X-ray (analogous methods)
Compound 5bis (Pyrazole) 2,4-Nitrophenyl, 4-methylbenzoyl Nitro, ketone X-ray (ORTEP)
Compound (Thieno[3,4-c]pyrrole) 3-Ethoxy-4-methoxyphenyl, methylsulfonyl Ether, sulfone Crystallography (patent data)

Research Findings and Methodological Insights

Structural Determination :

  • The target compound’s conformation is resolved using SHELX (for refinement) and ORTEP-3 (for graphical representation), a methodology shared with pyrazole derivatives like compound 5bis .
  • Isomeric differences (e.g., 2,4- vs. 2,5-dichloro substitution) are critical for optimizing pharmacological profiles, as chlorine positioning influences steric and electronic interactions .

Nitro groups (in pyrazole derivatives) confer higher reactivity but may increase toxicity risks compared to chloro substituents .

Biological Activity

Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the class of thienopyridazines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H19Cl2N3O4S
  • Molecular Weight : 525.8 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a thieno[3,4-d]pyridazine core with various functional groups that are crucial for its biological activity. The presence of dichlorobenzamido and methylphenyl moieties enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, the compound showed:

  • IC50 Values :
    • MCF-7: 15 µM
    • MDA-MB-231: 10 µM

Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway by activating caspases and increasing the expression of pro-apoptotic proteins .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using LPS-stimulated macrophages. The results indicated:

  • Inhibition of NO Production : Reduced nitric oxide production by 50% at a concentration of 20 µM.
  • Cytokine Release : Decreased release of TNF-α and IL-6.

These findings suggest that the compound may be effective in treating inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Receptor Interaction : Potential binding to receptors that modulate apoptotic pathways or inflammatory responses.
  • Reactive Oxygen Species (ROS) Modulation : The ability to alter ROS levels could contribute to its anticancer and anti-inflammatory effects.

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